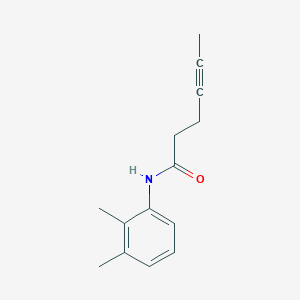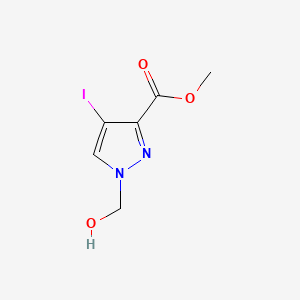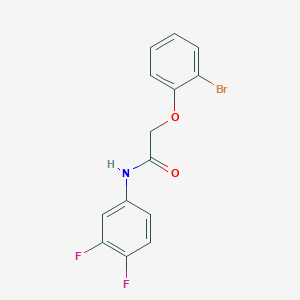![molecular formula C17H17Br2N3O3 B10901178 2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10901178.png)
2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromoanilino)-N’~1~-[(E)-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromine atoms, an ethoxy group, and a hydroxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoanilino)-N’~1~-[(E)-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 3-bromoaniline with acetic anhydride to form the corresponding acetanilide. This intermediate is then treated with hydrazine hydrate to yield the hydrazide derivative.
Condensation Reaction: The hydrazide intermediate undergoes a condensation reaction with 3-bromo-5-ethoxy-4-hydroxybenzaldehyde under acidic or basic conditions to form the final product. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromoanilino)-N’~1~-[(E)-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogen atoms replacing the bromine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atoms.
Aplicaciones Científicas De Investigación
2-(3-Bromoanilino)-N’~1~-[(E)-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromoanilino)-N’~1~-[(E)-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromoanilino)-N’-(3,5-dibromo-2-methoxybenzylidene)acetohydrazide: This compound has a similar structure but with additional bromine atoms and a methoxy group.
2-(3-Bromoanilino)-N’-(3,4,5-trimethoxybenzylidene)butanohydrazide: This compound features a trimethoxybenzylidene moiety instead of the ethoxy-hydroxyphenyl group.
Uniqueness
2-(3-Bromoanilino)-N’~1~-[(E)-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine atoms and the ethoxy-hydroxyphenyl group allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.
Propiedades
Fórmula molecular |
C17H17Br2N3O3 |
|---|---|
Peso molecular |
471.1 g/mol |
Nombre IUPAC |
2-(3-bromoanilino)-N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17Br2N3O3/c1-2-25-15-7-11(6-14(19)17(15)24)9-21-22-16(23)10-20-13-5-3-4-12(18)8-13/h3-9,20,24H,2,10H2,1H3,(H,22,23)/b21-9+ |
Clave InChI |
HZPONOPZYQNQIU-ZVBGSRNCSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CNC2=CC(=CC=C2)Br)Br)O |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NNC(=O)CNC2=CC(=CC=C2)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-2,6-dimethoxybenzohydrazide](/img/structure/B10901108.png)
![2,4-dichloro-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10901110.png)

methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901128.png)
![N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B10901134.png)
![1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901135.png)
![(4Z)-4-[3,4-bis(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10901147.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B10901149.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10901153.png)
![4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide](/img/structure/B10901156.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901162.png)

![tetramethyl 6'-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10901187.png)
